4-Acetamido-2-methylbenzonitrile
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Overview
Description
4-Acetamido-2-methylbenzonitrile: is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . . This compound is characterized by the presence of an acetamido group and a nitrile group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamido-2-methylbenzonitrile can be synthesized through the N-acetylation of 4-amino-2-methylbenzonitrile in the presence of a solid acid catalyst . This reaction is typically carried out under solvent-free conditions, making it an environmentally friendly process . The reaction conditions involve heating the reactants to a temperature range of 161-164°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-methylbenzonitrile undergoes various chemical reactions, including:
Hydrolysis: Acid hydrolysis of this compound can lead to the formation of 2-nitro-4-aminotoluene .
Substitution Reactions: The compound can participate in substitution reactions where the acetamido or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Acid Hydrolysis: Typically involves the use of strong acids such as hydrochloric acid or sulfuric acid under elevated temperatures.
Substitution Reactions: Various reagents can be used depending on the desired substitution, including halogens, alkylating agents, and nucleophiles.
Major Products:
2-Nitro-4-aminotoluene: Formed through acid hydrolysis.
Substituted Derivatives: Depending on the reagents used in substitution reactions.
Scientific Research Applications
4-Acetamido-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamido-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-Acetamido-2-methylnitrobenzene
- 4-Cyano-3-methylacetanilide
- N-(4-Cyano-3-methylphenyl)acetamide
Comparison: 4-Acetamido-2-methylbenzonitrile is unique due to its specific combination of functional groups (acetamido and nitrile) attached to a benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds . For example, the presence of the nitrile group makes it more reactive in substitution reactions compared to compounds lacking this group .
Properties
IUPAC Name |
N-(4-cyano-3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-5-10(12-8(2)13)4-3-9(7)6-11/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCREJLHAPEANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372027 |
Source
|
Record name | 4-Acetamido-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321162-59-8 |
Source
|
Record name | 4-Acetamido-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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